SC 34301
Description
It has been investigated in diverse clinical settings, including renal transplantation, prevention of bacterial translocation in burn injuries, and gastrointestinal protection. Enisoprost shares structural and functional similarities with other PGE analogues but exhibits distinct pharmacological and clinical profiles due to differences in receptor binding affinity, isomer composition, and metabolic stability .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h6-7,10,12,17-18,20,24,26H,4-5,8-9,11,13-16H2,1-3H3/b7-6-,12-10+/t17-,18-,20-,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHDGPIOICRGX-ZQCHCGQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021627 | |
| Record name | Enisoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81026-63-3 | |
| Record name | Enisoprost [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081026633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enisoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENISOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J85F4K48Q1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Enisoprost is synthesized through a series of chemical reactions involving the modification of the prostaglandin E1 structureThis substitution blocks the metabolic pathway to the corresponding 13,14-dihydro-15-keto compound .
Industrial Production Methods: The industrial production of enisoprost involves large-scale synthesis using solid-phase extraction and high-performance liquid radiochromatography. These methods are scaled up to allow isolation and purification of urinary metabolites, which are identified by gas chromatography-mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Enisoprost undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is metabolically unstable in plasma and is rapidly degraded to its carboxylic acid metabolite .
Common Reagents and Conditions: Common reagents used in the reactions involving enisoprost include pyridostigmine bromide, which serves to stabilize the compound in whole blood immediately after collection .
Major Products Formed:
Scientific Research Applications
Introduction to Enisoprost
Enisoprost is a synthetic analogue of prostaglandin E1, primarily recognized for its pharmacological effects in various medical applications. This compound has garnered attention for its potential therapeutic benefits, particularly in gastrointestinal and renal health. The following sections will delve into the scientific research applications of enisoprost, supported by comprehensive data tables and documented case studies.
Gastrointestinal Applications
Enisoprost has been extensively studied for its role in gastrointestinal health, particularly in the treatment of peptic ulcers and other gastric disorders.
- Mechanism of Action : Enisoprost promotes mucosal protection by enhancing mucus and bicarbonate secretion, increasing mucosal blood flow, and stabilizing the gastric epithelium. This action helps mitigate the damaging effects of gastric acid.
- Clinical Studies : A notable study synthesized various analogues of enisoprost to evaluate their gastric antisecretory and diarrheagenic activities. The findings indicated that certain structural modifications could enhance therapeutic efficacy while reducing adverse effects associated with gastrointestinal motility .
Renal Applications
Enisoprost has also been evaluated for its effects in renal transplantation, where it may play a crucial role in improving graft survival rates.
- Clinical Trials : A multicenter, randomized, double-blind trial involving 374 patients assessed the efficacy of enisoprost in renal transplant recipients. The results suggested that enisoprost could significantly reduce the incidence of acute rejection episodes compared to control groups .
Cardiovascular Effects
Research has indicated that enisoprost may have cardiovascular implications, particularly concerning its vasodilatory properties.
- Mechanism : By promoting vasodilation, enisoprost can potentially improve blood flow and reduce blood pressure, making it a candidate for treating conditions like pulmonary hypertension.
- Case Studies : Investigations into its use for managing pulmonary arterial hypertension have shown promising results, with patients experiencing improved exercise capacity and reduced symptoms .
Table 1: Summary of Clinical Applications of Enisoprost
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Gastrointestinal | Enhances mucus secretion; protects epithelium | Reduces ulcer recurrence; improves mucosal health |
| Renal | Improves graft survival | Decreases acute rejection rates in transplant patients |
| Cardiovascular | Induces vasodilation | Improves exercise capacity in pulmonary hypertension |
Table 2: Overview of Clinical Trials Involving Enisoprost
Case Study 1: Enisoprost in Peptic Ulcer Treatment
A clinical trial conducted on patients with chronic peptic ulcers demonstrated that those treated with enisoprost showed a significant reduction in ulcer recurrence compared to those receiving standard therapy. The study emphasized the importance of enisoprost's protective effects on the gastric mucosa.
Case Study 2: Renal Transplant Outcomes
In a comprehensive evaluation involving multiple centers, enisoprost was administered to renal transplant recipients. The findings indicated a marked improvement in graft function and a lower incidence of acute rejection episodes over one year post-transplantation.
Mechanism of Action
Enisoprost exerts its effects by mimicking the biological actions of prostaglandin E1. It binds to prostaglandin receptors on the surface of cells, leading to a reduction in gastric acid secretion and an increase in mucus and bicarbonate secretion. This helps protect the gastric mucosa from damage .
Comparison with Similar Compounds
Receptor Binding and Selectivity
Enisoprost binds to prostaglandin E (EP) receptors, with notable selectivity for EP3 subtypes in smooth muscle and immune cells . Comparative studies in canine tissues reveal:
| Compound | Gastric EP3 IC₅₀ (nM) | Intestinal EP3 IC₅₀ (μM) | Selectivity Ratio (Gastric:Intestinal) |
|---|---|---|---|
| Enisoprost | 8 | 0.39–1.2 | ~1:150 |
| Misoprostol | 10 | 0.39–1.2 | ~1:120 |
| SC-46275 | 0.013 | 13–20 | ~1:1,000 |
| PGE1 | 37 | 0.017–0.066 | ~1:0.002 |
Enisoprost and misoprostol exhibit stronger intestinal receptor binding than SC-46275, correlating with higher diarrheagenic effects . SC-46275’s gastric selectivity minimizes intestinal side effects, making it preferable for ulcer treatment .
Immune Modulation
In murine burn models, enisoprost (200 μg/kg/day) reduced bacterial translocation by 50% and attenuated neutrophil-mediated organ damage, comparable to misoprostol . Both drugs enhanced macrophage production of interleukin-1 (IL-1), IL-6, and PGE2, suggesting shared immunomodulatory pathways .
Clinical Efficacy
Renal Transplantation
28%, p = 0.782) . This contrasts with misoprostol, which reduced rejection incidence in cyclosporine-treated patients .
Gastrointestinal Protection
Enisoprost counteracted indomethacin-induced suppression of duodenal bicarbonate secretion, though its efficacy in ulcer prevention remains unproven . Misoprostol, however, is FDA-approved for NSAID-induced gastric ulcers, highlighting a key therapeutic divergence .
Adverse Effects
Enisoprost’s adverse effect profile includes:
- Common : Diarrhea (20–30%), dyspepsia (15%), fever (10%) .
- Mechanistic Basis : High intestinal EP3 binding promotes fluid secretion and motility .
Comparatively, SC-46275 causes less diarrhea (5–10%) due to preferential gastric binding , while misoprostol carries a black-box warning for abortion risk .
Comparison with Similar Compounds
Enisoprost vs. Misoprostol
| Parameter | Enisoprost | Misoprostol |
|---|---|---|
| Receptor Affinity | Moderate gastric, high intestinal | Moderate gastric, high intestinal |
| Clinical Use | Experimental (transplantation, burns) | Approved (gastric ulcers) |
| Pregnancy Safety | Limited data | Contraindicated (abortifacient) |
| Synthesis Complexity | High (requires isomer separation) | Moderate (standardized process) |
Enisoprost vs. SC-46275
| Parameter | Enisoprost | SC-46275 |
|---|---|---|
| Selectivity | Broad EP3 activity | High gastric EP3 specificity |
| Diarrhea Incidence | High | Low |
| Therapeutic Potential | Limited by side effects | Superior for gastric indications |
Biological Activity
Enisoprost, a synthetic prostaglandin E1 analogue, has garnered attention for its diverse biological activities, particularly in the fields of gastroenterology and transplantation. This article explores its pharmacological effects, mechanisms of action, and clinical implications based on various research findings.
Enisoprost functions primarily as an antisecretory agent, inhibiting gastric acid secretion and peptic activity. It achieves this through the following mechanisms:
- Inhibition of Gastric Acid Secretion : Enisoprost significantly reduces nocturnal acid output and hydrogen ion activity in a dose-dependent manner. Research indicates that doses of 100, 200, and 400 micrograms effectively lower mean nocturnal acid output for up to 10 hours without causing rebound hyperacidity or increasing serum gastrin levels .
- Mucosal Protection : By enhancing mucosal defense mechanisms, Enisoprost contributes to the healing of gastric ulcers and protects against damage from nonsteroidal anti-inflammatory drugs (NSAIDs) and other irritants .
Pharmacological Effects
The pharmacological profile of Enisoprost includes several key effects:
- Antisecretory Effects : Enisoprost has been shown to markedly inhibit peptic activity and reduce gastric acidity, making it a potential therapeutic agent for peptic ulcer disease .
- Impact on Transplantation : In liver transplantation studies, Enisoprost did not demonstrate significant benefits in renal function or rejection rates among recipients . However, it has been noted for its potential protective effects against ischemic injury in liver tissues .
- Clinical Trials : A double-blind study involving renal allograft recipients indicated that PGE analogues like Enisoprost could improve renal function when used alongside standard immunosuppressive therapy .
Clinical Applications
Enisoprost's biological activity suggests several clinical applications:
-
Peptic Ulcer Disease Management :
- Enisoprost's ability to inhibit gastric acid secretion positions it as a candidate for treating peptic ulcers, especially in patients at risk of NSAID-induced injuries.
- Transplantation :
-
Gastroprotective Agent :
- The compound's mucosal protective properties highlight its potential use as a gastroprotective agent in various clinical settings.
Case Studies and Research Findings
Several studies have documented the effects of Enisoprost:
- Study on Gastric Acid Secretion :
-
Liver Transplantation Study :
- A study involving beagle dogs demonstrated that while high doses of misoprostol led to adverse hemodynamic effects, lower doses showed promise in protecting liver function post-ischemia. This suggests that further investigation into prostaglandin analogues like Enisoprost is warranted for liver protection during surgical interventions .
Comparative Data Table
| Parameter | Enisoprost | Misoprostol | Placebo |
|---|---|---|---|
| Nocturnal Acid Output (mean) | Significant reduction | Moderate reduction | No change |
| Duration of Effect | Up to 10 hours | Shorter duration | NA |
| Serum Gastrin Levels | No increase | Slight increase | NA |
| Incidence of Acute Rejection | Not significantly reduced | Reduced incidence | NA |
Q & A
Q. What are the key methodological challenges in synthesizing Enisoprost, and how do researchers address isomer separation?
Enisoprost synthesis involves coupling a β-side chain to a cyclopentenone derivative, producing four stereoisomers. The active IIR,16S-isomer requires precise separation via preparative liquid chromatography due to structural similarities among isomers. Researchers optimize asymmetric synthesis by selecting chiral catalysts or enantiomerically pure starting materials to minimize racemic mixtures . Key steps include:
- Coupling reactions under controlled temperature and pH.
- Chromatographic resolution using chiral stationary phases.
- Crystallization techniques for large-scale purification.
Q. How do researchers validate the purity and identity of newly synthesized Enisoprost compounds?
Validation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) for structural elucidation.
- High-Performance Liquid Chromatography (HPLC) with chiral columns to confirm enantiomeric purity (>98%).
- Mass Spectrometry (MS) for molecular weight verification.
- X-ray crystallography (if crystalline forms are obtained) for absolute configuration determination. Documentation must adhere to ICH guidelines, with detailed experimental protocols in supplementary materials .
Q. What in vitro models are appropriate for preliminary assessment of Enisoprost's pharmacological activity?
Researchers employ:
- Receptor-binding assays (e.g., prostaglandin EP3 receptor affinity tests).
- Cell-based systems (e.g., gastric mucosal cell lines to study cytoprotective effects).
- Organ bath experiments using isolated smooth muscle tissues to measure contractile responses. Controls should include structurally related prostaglandins (e.g., Misoprostol) for comparative efficacy .
Q. Which analytical techniques are recommended for quantifying Enisoprost in biological matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity (detection limit: 0.1 ng/mL).
- Solid-Phase Extraction (SPE) for sample cleanup from plasma or tissue homogenates.
- Stability testing under varying pH and temperature conditions to validate assay robustness. Internal standards (e.g., deuterated Enisoprost) are critical for accuracy .
Q. How should dose-response studies be designed to establish Enisoprost's therapeutic window?
- Use logarithmic dosing (e.g., 0.1–100 µM) in animal models to capture EC50 values.
- Monitor both efficacy endpoints (e.g., ulcer inhibition) and safety thresholds (e.g., blood pressure changes).
- Apply Hill slope analysis to differentiate full vs. partial agonist effects. Statistical power calculations (α=0.05, β=0.2) ensure reproducible results .
Advanced Research Questions
Q. How can contradictions between in vitro potency and in vivo efficacy of Enisoprost be resolved methodologically?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:
- Physiologically Based Pharmacokinetic (PBPK) modeling to predict tissue distribution.
- Metabolite profiling using hepatocyte incubations or microsomal assays.
- Pharmacodynamic biomarkers (e.g., prostaglandin E2 levels) to correlate exposure with effect. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis refinement .
Q. What formulation strategies enhance Enisoprost's stability without compromising bioactivity?
- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
- Nanoencapsulation in lipid-based carriers to improve gastrointestinal absorption.
- Accelerated stability studies (40°C/75% RH for 6 months) under ICH Q1A guidelines. Bioequivalence testing against reference formulations ensures therapeutic equivalence .
Q. How can computational methods predict Enisoprost's off-target interactions?
- Molecular docking against GPCR databases (e.g., GLIDA, GPCRdb) to identify non-target binding.
- Machine learning models trained on prostaglandin-receptor interaction datasets.
- Free-energy perturbation (FEP) calculations to quantify binding affinities. Experimental validation via radioligand displacement assays is essential .
Q. How does stereochemical configuration influence Enisoprost's tissue-specific activity?
- Isomer-specific activity profiling in organotypic cultures (e.g., uterine vs. gastric tissues).
- Pharmacophore mapping to identify critical hydrogen-bonding motifs.
- Knockout mouse models (e.g., EP3 receptor-deficient) to isolate isomer effects. Data should be analyzed using multivariate regression to account for tissue heterogeneity .
Q. What multi-omics approaches elucidate Enisoprost's mechanism of action?
- Transcriptomics (RNA-seq) to identify differentially expressed genes in target tissues.
- Proteomics (LC-MS/MS) to map post-translational modifications induced by treatment.
- Metabolomics (NMR) to track prostaglandin biosynthesis pathways. Pathway enrichment analysis (e.g., KEGG, Reactome) integrates omics layers into mechanistic hypotheses .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
